Allobetulin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNIIOGSANMIET-HWNNWUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-72-7 | |
| Record name | Allobetulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allobetulinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Homogeneous Acid Catalysts
Early methods employed homogeneous acids such as p-toluenesulfonic acid (pTSA), sulfuric acid, and trifluoroacetic acid (TFA). For instance, heating betulin with pTSA in chloroform at 60°C for 1 hour yields this compound in 95% purity. Similarly, sulfuric acid in acetic acid at reflux (118°C) achieves 91–99% yields within 0.5–6 hours. These methods, however, require aqueous work-ups to neutralize excess acid, complicating purification.
Hydrochloric Acid in Ethanol
Aqueous HCl (10–20%) in ethanol at 60°C for 2–4 hours provides moderate yields (75–85%). While cost-effective, this method risks side reactions, such as E-ring contraction, due to prolonged heating.
Solid-Supported Acid Catalysts
To address separation challenges, solid-supported acids enable efficient catalyst recovery and recyclability.
Silica Gel-Immobilized Acids
pTSA or sulfuric acid adsorbed on silica gel in dichloromethane (DCM) at 40°C converts betulin to this compound in 98% yield within 1 hour. This method minimizes side products and simplifies filtration.
Montmorillonite Clays
Acidic clays like KSF or K10 montmorillonite catalyze the rearrangement in DCM at room temperature, achieving 94–97% yields in 2 hours. These catalysts are reusable for up to three cycles without significant loss of activity.
Iron(III)-Based Catalysts
Iron(III) nitrate or chloride on silica gel in refluxing DCM (40°C) produces this compound in 92–95% yield. Iron salts enhance reaction rates by stabilizing carbocation intermediates.
Room-Temperature Methods with Novel Catalysts
Recent studies prioritize mild conditions to reduce energy consumption.
Tetrafluoroboric Acid Diethyl Ether Complex
Using HBF₄·OEt₂ in DCM at 25°C for 1 hour yields 85% this compound. The reaction proceeds via rapid protonation, evidenced by in situ NMR monitoring. Post-reaction, acetone washing removes impurities without aqueous work-ups, enhancing purity (m.p. 266.5–268°C).
Bismuth Triflate
Bi(OTf)₃ in DCM at 30°C for 2 hours achieves 90% yield. Bismuth’s low toxicity makes this method environmentally favorable.
Industrial-Scale Production
Industrial protocols optimize cost and throughput using continuous-flow systems.
Fixed-Bed Reactors with Solid Acids
Pilot-scale reactors with pTSA/silica gel operate at 50°C, processing 5 kg batches of betulin with 97% yield. Catalyst lifetimes exceed 10 cycles, reducing waste.
Solvent-Free Mechanochemical Synthesis
Ball-milling betulin with pTSA at 300 rpm for 30 minutes produces this compound in 89% yield. This method eliminates solvents, aligning with green chemistry principles.
Educational Laboratory Procedures
Simplified methods facilitate undergraduate training in carbocation chemistry.
Microscale pTSA Method
Heating 100 mg of betulin with pTSA (5 mol%) in chloroform at 60°C for 60 minutes yields 92% this compound. Students analyze products via ¹H NMR, observing axial–equatorial coupling (J = 14.8 Hz) at C3.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for select methods:
Chemical Reactions Analysis
Oxidation Reactions
Allobetulin undergoes oxidation predominantly at the C3 hydroxyl or C28 methylene groups:
C3 Oxidation to Allobetulone
-
Jones Oxidation (CrO₃/H₂SO₄): Converts this compound to allobetulone (3-oxo derivative) in 72–85% yield .
-
Swern Oxidation (Oxalyl chloride/DMSO): Efficient for acid-sensitive substrates, yielding allobetulone in 78% yield .
-
NaOCl/TEMPO: Selective oxidation under mild conditions (rt, 2 hrs), achieving 80% yield .
C28 Oxidation
Reduction Reactions
-
Catalytic Hydrogenation (H₂/Pd-C): Reduces allobetulone to this compound with >90% selectivity .
-
NaBH₄/Isopropanol: Selectively reduces propargyl derivatives (e.g., 2α-propargyl-allobetulone) to allylic alcohols .
Tosylation and Elimination
-
Treatment with TsCl/pyridine forms 2,3-tosylates, which eliminate to γ-allobetulin (alkene derivative) under basic conditions .
Halogenation
-
Br₂/CHCl₃: Electrophilic bromination at C2 yields 2α/2β-bromoallobetulones (1:1 diastereomeric ratio) .
Epoxidation
-
mCPBA/CH₂Cl₂: Forms 2α,3α- and 2β,3β-epoxides, which undergo nucleophilic ring-opening with Grignard reagents (e.g., MeMgBr) to yield nor-A alcohol derivatives .
Prins Reaction
Baeyer–Villiger Oxidation
Apothis compound Formation
-
Acid-Catalyzed Rearrangement (HCl/EtOH): Converts this compound to α-apothis compound (endocyclic alkene) and δ-apothis compound (exocyclic alkene) in a 55:45 ratio .
Quasi-Favorskii Rearrangement
-
Treatment of 2-bromoallobetulone with K₂CO₃/MeOH induces ring contraction, yielding nor-ketone derivatives .
Aldol Condensation
-
Allobetulone reacts with benzaldehyde under basic conditions to form α,β-unsaturated ketones (e.g., 26 ) in 65–70% yield .
Claisen Condensation
-
With ethyl oxalate, allobetulone forms 1,3-diketones (e.g., 27 ), useful for further functionalization .
Schmidt Reaction
Scientific Research Applications
Synthesis of Allobetulin
This compound can be synthesized through the rearrangement of betulin, employing methods such as the Wagner–Meerwein rearrangement. This process typically requires acidic conditions, and recent studies have utilized tetrafluoroboric acid diethyl ether for efficient conversion at room temperature . The synthesis of this compound derivatives has been explored to enhance its biological activity, particularly through the formation of nucleoside conjugates.
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antitumor Activity
Research indicates that this compound and its derivatives possess significant antiproliferative effects against several human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast) cells. A study highlighted that nucleoside-conjugated this compound derivatives demonstrated enhanced antitumor activity compared to traditional chemotherapeutics like cisplatin and oxaliplatin . The mechanism involves inducing apoptosis and autophagy in cancer cells, with specific alterations in protein expression levels such as Bax and Bcl-2 .
Antiviral Properties
This compound has shown potential as an antiviral agent. Its structural similarity to betulinic acid suggests it may inhibit viral replication. Studies have documented its effectiveness against HIV, where derivatives have been synthesized to enhance potency against viral targets .
Anti-inflammatory and Analgesic Effects
This compound exhibits anti-inflammatory properties comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. It has been evaluated for its ability to reduce inflammation in various models, showing promise as a therapeutic agent for inflammatory diseases .
Antimicrobial Activities
The compound also displays antibacterial and antifungal properties. This compound's efficacy against Chlamydia pneumoniae was noted in comparative studies with betulin, suggesting its potential use in treating infections caused by resistant strains .
Case Studies
Several case studies illustrate the applications of this compound in research settings:
-
Case Study 1: Antitumor Mechanism
A study synthesized various this compound-nucleoside conjugates that were tested against multiple cancer cell lines. The most promising derivative exhibited potent antiproliferative activity, significantly outperforming conventional chemotherapeutics in vitro . -
Case Study 2: Antiviral Activity
Research focusing on the antiviral properties of this compound derivatives revealed enhanced activity against HIV when combined with nucleoside analogs, demonstrating the potential for developing new antiviral therapies .
Comparative Data Table
The following table summarizes the biological activities of this compound and its derivatives compared to standard treatments:
| Activity Type | This compound Derivatives | Standard Treatments | Efficacy Comparison |
|---|---|---|---|
| Antitumor | High | Cisplatin/Oxaliplatin | Higher potency in specific cell lines |
| Antiviral | Moderate | Zidovudine | Enhanced activity with conjugation |
| Anti-inflammatory | Moderate | Diclofenac | Comparable efficacy |
| Antimicrobial | Moderate | Various antibiotics | Effective against resistant strains |
Mechanism of Action
Allobetulin exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by regulating the expression levels of proteins such as Bax and Bcl-2. Additionally, it modulates autophagy by influencing the levels of LC3 protein . These actions result in antiproliferative effects and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Allobetulin shares structural and functional similarities with other pentacyclic triterpenes, such as betulin, betulinic acid, oleanolic acid, and ursolic acid. Below is a detailed comparison:
Key Differences :
- This compound’s 19β,28-epoxide and α-C-18 configuration differentiate it from oleanolic acid and ursolic acid, influencing its conformational stability and bioactivity .
- Unlike betulin and betulinic acid (lupane-type), this compound’s rearranged oleanane skeleton broadens its interaction with biological targets .
Anticancer Activity
*Cell lines: SMMC-7721 (hepatoma), HepG2 (hepatocellular carcinoma), A549 (lung cancer).
Key Findings :
- This compound’s conjugates (e.g., 10d ) outperform cisplatin in potency (IC₅₀ = 5.57 µM vs. 6.8 µM in SMMC-7721) .
- Betulinic acid exhibits superior intrinsic activity due to its carboxylic acid group, which enhances target binding .
Antiviral Activity
| Compound | Activity | Target |
|---|---|---|
| This compound | Moderate inhibition of influenza B | Viral envelope fusion |
| Betulinic Acid | HIV-1 inhibition (EC₅₀ = 1.4 µM) | HIV-1 protease |
Pharmacological Advantages and Limitations
Biological Activity
Allobetulin, a triterpenoid derived from betulin, has garnered significant attention due to its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Synthesis of this compound
This compound is synthesized through the rearrangement of betulin, typically using methods such as the Wagner–Meerwein rearrangement. This reaction often requires acidic conditions and can be efficiently performed at room temperature using tetrafluoroboric acid diethyl ether as a catalyst. The synthesis process has been optimized to yield high purity and quantity of this compound, facilitating further research into its biological properties .
2. Biological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
2.1 Anticancer Activity
This compound has shown promising anticancer properties in various studies. It induces apoptosis in cancer cells with relatively low toxicity compared to conventional chemotherapeutics. For instance, a study demonstrated that this compound derivatives exhibited significant antiproliferative effects against several human cancer cell lines, including SMMC-7721, HepG2, and A549. Compound 10d , a nucleoside-conjugated derivative of this compound, showed enhanced potency and induced apoptosis through modulation of key proteins involved in cell survival and death .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SMMC-7721 | 30-40 | Apoptosis induction |
| 10d (Nucleoside-conjugate) | HepG2 | <1 | Apoptosis and autophagy |
| Betulinic Acid | MCF-7 | 7.3-10.1 | Apoptosis induction |
2.2 Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. It has been shown to reduce inflammation in various animal models .
2.3 Antimicrobial Activity
This compound exhibits antibacterial and antifungal activities. In a comparative study against Chlamydia pneumoniae, this compound demonstrated antichlamydial activity equivalent to that of betulin, highlighting its potential as an antimicrobial agent .
2.4 Immunomodulatory Effects
Some derivatives of this compound have shown immunotropic activities, suggesting potential applications in modulating immune responses. These compounds were found to have low toxicity while exhibiting significant immunosuppressive effects on lymphocytes .
2.5 Antioxidant Activity
This compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
3. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Case Study 1 : A study evaluated the cytotoxic effects of various this compound derivatives against human cancer cell lines. The results indicated that certain modifications at the C-28 position significantly enhanced cytotoxicity compared to the parent compound .
- Case Study 2 : Another research focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation, demonstrating significant reduction in inflammatory markers when treated with this compound derivatives .
4. Conclusions
This compound is a versatile compound with promising biological activities across various domains including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. Its ability to induce apoptosis in cancer cells with low toxicity makes it a candidate for further drug development efforts. Ongoing research into the functionalization of this compound derivatives aims to enhance its efficacy and selectivity for therapeutic applications.
Q & A
Q. What analytical techniques are most reliable for identifying and quantifying Allobetulin in natural extracts?
To confirm this compound’s presence, combine chromatographic methods (e.g., GC-MS) with spectral analysis. Key ions for identification include m/z 442 (betulin M⁺•), m/z 443 (this compound [M+H]⁺ + betulin isotopes), and m/z 441 (allobetulone [M+H]⁺). MS² fragmentation patterns (e.g., absence of m/z 371 in this compound) help distinguish it from structurally similar triterpenoids like betulin . Include reference standards and cross-validate with NMR for stereochemical confirmation, especially given the α-configuration of H-18 in this compound .
Q. How can researchers optimize protocols for isolating this compound from birch bark?
Use sequential extraction with non-polar to polar solvents (e.g., hexane → ethyl acetate → methanol) to enrich triterpenoids. Column chromatography with silica gel or reversed-phase HPLC improves purity. Monitor fractions using TLC (visualization with vanillin-H₂SO₄) and confirm via HPLC-DAD/ELSD. Note that this compound may co-elute with betulin derivatives; orthogonal methods (e.g., GC-MS) are critical for resolution .
Q. What are the foundational bioactivities of this compound, and how should initial in vitro assays be designed?
Prioritize assays aligned with its reported activities:
- Anticancer : MTT assays on human cancer cell lines (e.g., A549, HepG2) at 10–100 µM, with IC₅₀ calculations .
- Antioxidant : DPPH/ABTS radical scavenging assays.
- Anti-inflammatory : COX-2 inhibition or LPS-induced cytokine modulation in macrophages. Include positive controls (e.g., betulinic acid for anticancer activity) and validate purity (>95%) to avoid confounding results .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity data?
Contradictions may arise from variations in compound purity, cell line specificity, or assay conditions. Mitigate this by:
- Standardizing protocols : Use consistent cell passage numbers, serum-free conditions during treatment, and blinded data analysis.
- Mechanistic studies : Compare this compound’s effects on apoptosis (caspase-3 activation) vs. autophagy (LC3-II quantification) across models.
- Meta-analysis : Systematically review literature using PRISMA guidelines, focusing on studies with rigorous purity validation (e.g., HPLC/MS) .
Q. How can structural modifications enhance this compound’s pharmacological potency while minimizing toxicity?
- Conjugation strategies : Synthesize this compound-nucleoside conjugates via click chemistry (e.g., CuAAC) to improve solubility and target engagement. Test derivatives for cytotoxicity against normal cell lines (e.g., HEK293) to assess selectivity .
- Esterification/oxidation : Modify C-3/C-28 positions to produce allobetulone or acylated derivatives. Evaluate ADMET properties (e.g., LogP, metabolic stability) early in development .
Q. What methodologies are critical for elucidating this compound’s multi-target mechanisms in cancer?
- Omics approaches : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways (e.g., JNK/p38 MAPK, mitochondrial apoptosis).
- Molecular docking : Screen this compound against targets like acetylcholinesterase or Bcl-2 family proteins using AutoDock Vina, followed by SPR validation .
- In vivo models : Use xenografts with pharmacokinetic profiling (plasma/tissue LC-MS) to correlate efficacy with bioavailability .
Q. How should researchers design studies to evaluate this compound’s synergistic effects with established therapeutics?
Apply factorial design experiments to test combinations (e.g., this compound + cisplatin). Calculate combination indices (CI) via Chou-Talalay method. Assess synergy in 3D spheroid models or patient-derived organoids to better mimic tumor microenvironments .
Methodological and Theoretical Considerations
Q. What frameworks (e.g., PICO, FINER) are applicable when formulating this compound-related research questions?
- PICO : Define Population (e.g., specific cancer cell lines), Intervention (this compound derivative X), Comparison (untreated/betulinic acid), and Outcome (IC₅₀, apoptosis rate).
- FINER : Ensure questions are Feasible (in vitro/in vivo models available), Interesting (novel mechanism exploration), Novel (understudied derivatives), Ethical (animal welfare compliance), and Relevant (antitumor drug development) .
Q. How can researchers address challenges in reproducing this compound synthesis protocols across labs?
Q. What strategies ensure rigorous literature reviews on this compound’s bioactivity?
- Database Selection : Prioritize PubMed, SciFinder, and Web of Science, using keywords like “this compound derivatives,” “oleanane triterpenoids,” and “anticancer mechanism.”
- Inclusion/Exclusion Criteria : Exclude studies without structural validation (e.g., IR/NMR data) or those using commercial extracts with unspecified purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
